3-(2,5-Dichlorobenzenesulfinyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The papers provided do not detail the synthesis of 3-(2,5-Dichlorobenzenesulfinyl)propanoic acid. However, the synthesis of related compounds typically involves chlorination, sulfonation, and the introduction of a propanoic acid moiety. For example, the synthesis of chlorinated and sulfonated aromatic compounds is often achieved through electrophilic aromatic substitution reactions .
Molecular Structure Analysis
Paper discusses the molecular geometry and vibrational frequencies of a structurally related compound, 3-(6-benzoyl-5-chloro-2-benzoxazolinon-3-yl) propanoic acid, using computational methods. The study provides insights into the theoretical vibrational spectra and potential energy distributions, which could be similar to those of this compound due to the presence of chloro and propanoic acid groups.
Chemical Reactions Analysis
The papers do not provide specific reactions for this compound. However, chlorinated organic compounds, such as 1,3-dichloro-2-propanol, are known to undergo photochemical degradation, as discussed in paper . This suggests that this compound may also be susceptible to similar degradation pathways under UV radiation and in the presence of oxidants like hydrogen peroxide.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the papers. However, the high absorptivity of the chromogenic system involving a dichloro-hydroxybenzene sulfonic acid derivative in paper suggests that similar dichloro-sulfonyl compounds may also exhibit significant UV-Vis absorbance, which is relevant for spectroscopic analysis. The stability and sensitivity of chloropropanols in water, as discussed in paper , may also provide a reference for the stability of this compound in aqueous environments.
Scientific Research Applications
Oxidation and Hydrocarbon Functionalization
Water-soluble organic compounds, including derivatives similar to 3-(2,5-Dichlorobenzenesulfinyl)propanoic acid, have been selectively oxidized by aqueous solutions of chloroplatinum(II) and chloroplatinum(IV) salts. This process involves the stepwise hydroxylation of compounds to alcohols and aldehydes without further oxidation to carboxylic acids, highlighting the mechanism and selectivity of these reactions (Labinger et al., 1993).
Renewable Building Blocks for Material Science
Research has identified renewable phenolic compounds, such as phloretic acid, which can be produced by hydrogenation of related acids or synthesized from by-products of apple tree leaves. These compounds serve as renewable building blocks for enhancing the reactivity towards benzoxazine ring formation, providing a sustainable alternative to phenol for imparting specific properties to materials (Trejo-Machin et al., 2017).
Analytical Methods for Water Contamination
A rapid and sensitive method for the determination of 1,3-dichloro-2-propanol in water showcases the importance of detecting and analyzing chemical contaminants, including chlorinated propanols similar to this compound, in environmental samples (Schuhmacher et al., 2005).
Propionic Acid Recovery and Utilization
Studies on the recovery of propionic acid from aqueous phases using reactive extraction techniques shed light on the relevance of carboxylic acids in chemical and pharmaceutical industries. Such research provides insight into downstream processing and product separation from fermentation broth, which is applicable to compounds like this compound (Keshav et al., 2009).
Synthesis of Biologically Active Compounds
The preparation of 3-(aminothiocarbonylthio)propanoic acids as intermediates for biologically active thioxo-1,3-thiazan-4-ones demonstrates the potential of functionalized propanoic acids in synthesizing compounds with medicinal properties. This showcases the versatility of propanoic acid derivatives in pharmaceutical chemistry (Orlinskii, 1996).
Safety and Hazards
properties
IUPAC Name |
3-(2,5-dichlorophenyl)sulfinylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3S/c10-6-1-2-7(11)8(5-6)15(14)4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNJIMOKEXOFNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)CCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.